2-(4-Fluorophenyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWUSPPQEHBWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186109 | |
| Record name | 1H-Benzimidazole, 2-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324-27-6 | |
| Record name | 2-(4-Fluorophenyl)benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 2-(4-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 324-27-6 | |
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| Record name | 1H-Benzimidazole, 2-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Fluoro-phenyl)-1H-benzoimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Synthesis Routes
The traditional synthesis of benzimidazoles typically involves the condensation of o-phenylenediamine with various electrophiles such as aldehydes or carboxylic acids. For 2-(4-Fluorophenyl)-1H-benzimidazole, the following methods are commonly employed:
Condensation with Aldehydes : This method involves the reaction of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions. The reaction typically requires heating and can yield moderate to high purity products.
Oxidative Cyclodehydration : In this approach, o-phenylenediamine is reacted with 4-fluorobenzaldehyde using oxidizing agents like sodium disulfite or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This method often leads to higher yields but may require careful control of reaction conditions to avoid side reactions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and ability to reduce reaction times significantly. Key studies have reported the following microwave-assisted methods for synthesizing this compound:
Single-Step Microwave Synthesis : A study demonstrated that o-phenylenediamine can be reacted with 4-fluorobenzaldehyde in a microwave reactor at elevated temperatures (around 240 °C) for a short duration (approximately 5-10 minutes), yielding high purity products with minimal by-products.
Green Chemistry Approaches : Recent advancements include solvent-free reactions where substrates are mixed in solid-state conditions, further enhancing the eco-friendliness of the process. These methods often utilize silica gel as a support material to facilitate the reaction under microwave irradiation.
Comparative Analysis of Synthesis Methods
The following table summarizes the various preparation methods for this compound, including their yields, reaction times, and conditions:
| Method | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|
| Traditional Condensation | 70-90 | Several hours | Acidic medium, heating |
| Oxidative Cyclodehydration | 80-95 | Few hours | Use of oxidizing agents |
| Microwave-Assisted Synthesis | 85-95 | 5-10 minutes | Microwave reactor, solvent-free |
| Solid-State Synthesis | 90+ | Short | Solvent-free, silica gel-supported |
Research Findings
Recent studies have highlighted the biological significance of benzimidazole derivatives, including their role as urease inhibitors and potential therapeutic agents against various diseases. The structural modifications around the benzimidazole core, particularly fluorination at specific positions, have been shown to enhance metabolic stability and bioactivity.
For instance, research indicates that substituting a methyl group with a fluorine atom at the para position of the phenyl ring significantly improves metabolic stability while maintaining efficacy against target enzymes.
Chemical Reactions Analysis
Oxidation Reactions
2-(4-Fluorophenyl)-1H-benzimidazole undergoes oxidation primarily through metabolic pathways and synthetic modifications.
-
Metabolic Hydroxylation :
In vitro studies using human liver microsomes (HLMs) revealed that hydroxylation is the dominant oxidative pathway. Key sites include: Example :
The methyl-substituted derivative 9 (6-methyl-2-(4-fluorophenyl)-1H-benzimidazole) showed 90% intact parent compound after 120 minutes of incubation, indicating resistance to oxidative degradation . -
Chemical Oxidation :
Synthetic oxidation with hydrogen peroxide or m-chloroperbenzoic acid yields N-oxides. The fluorophenyl group stabilizes the aromatic system, reducing over-oxidation risks .
Substitution Reactions
The fluorophenyl and benzimidazole moieties participate in electrophilic and nucleophilic substitutions.
-
Electrophilic Aromatic Substitution (EAS) :
The electron-deficient benzimidazole ring directs substitutions to the 5- and 6-positions. Common reactions include: -
Nucleophilic Substitution :
The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NH₃/heat), replacing fluorine with amine groups .
Reduction Reactions
The benzimidazole core can be selectively reduced under controlled conditions:
-
Catalytic Hydrogenation :
Using Pd/C or Raney Ni in ethanol reduces the imidazole ring to a dihydrobenzimidazole derivative, preserving the fluorophenyl group . -
Lithium Aluminum Hydride (LiAlH₄) :
Reduces carbonyl-containing derivatives (e.g., ester or amide side chains) to alcohols or amines without affecting the fluorophenyl substituent .
Condensation and Cyclization
This compound serves as a precursor in multicomponent reactions:
-
Mannich Reaction :
Reacts with formaldehyde and secondary amines to form aminoalkylated derivatives, enhancing pharmacological activity . -
Schiff Base Formation :
Condenses with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) to generate imine-linked hybrids, explored for anticancer applications .
Metabolic Stability and Degradation
Fluorination at the 4-position enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Comparative studies show:
| Compound Type | Parent Compound Remaining (%) | Major Degradation Pathway |
|---|---|---|
| 2-(4-Fluorophenyl)-Benzimidazole | 90% (after 120 min) | Hydroxylation (C-5, C-6) |
| Non-fluorinated Analogues | <50% | Rapid N-dealkylation |
Data derived from HLM assays and MetaSite predictions .
Key Structural Insights from Crystallography
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives, including 2-(4-fluorophenyl)-1H-benzimidazole. This compound has been shown to exhibit potent antibacterial activity against several strains of bacteria. For instance, research indicates that derivatives containing the benzimidazole moiety can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging between 8 and 16 μg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 8 | |
| Staphylococcus aureus | 16 | ||
| MSSA (methicillin-susceptible strains) | 16 |
The presence of the fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity, which is believed to contribute to its increased antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been extensively studied. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutic agents like paclitaxel, indicating its potential as an effective anticancer agent .
Table 2: Anticancer Activity of this compound
| Compound | Cancer Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 10.28 | |
| Various cell lines | 1.84 - 10.28 |
Molecular docking studies suggest that the compound interacts with key targets involved in cancer progression, such as dihydrofolate reductase and vascular endothelial growth factor receptor, enhancing its therapeutic prospects .
Neurological Applications
Another promising application of this compound is its role as a positive allosteric modulator of GABA-A receptors. This class of compounds has been identified for their potential to modulate neurotransmission, offering new avenues for treating neurological disorders . The compound demonstrates improved metabolic stability compared to traditional modulators, reducing the risk of hepatotoxicity—a common issue with many existing drugs .
Table 3: Metabolic Stability and Modulation
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1H-benzimidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Insights :
Hydroxy-Substituted Derivatives
Key Insights :
Morpholine-Functionalized Derivatives
Key Insights :
- Morpholine-ethyl groups increase solubility and modulate pharmacokinetics, lowering melting points due to reduced crystallinity .
- Fluorinated morpholine derivatives show superior blood-brain barrier penetration compared to chloro analogues .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (F, Cl, Br) : Enhance receptor binding and metabolic stability but may reduce solubility .
- Hydroxy Groups : Improve metal chelation and fluorescence properties but limit bioavailability .
- Morpholine Derivatives : Balance lipophilicity and solubility for CNS-targeted applications .
Biological Activity
2-(4-Fluorophenyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a fluorophenyl group at the 2-position. The introduction of the fluorine atom enhances the compound's metabolic stability and binding affinity to biological targets, making it a promising candidate for drug development.
The biological activity of this compound is largely attributed to its interactions with various receptors and enzymes:
- Positive Allosteric Modulation : The compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its activity by stabilizing the receptor's active conformation. This interaction suggests potential applications in treating anxiety and other neurological disorders .
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, contributing to its anticancer and antimicrobial effects. The binding interactions include hydrogen bonding and π-π stacking, crucial for modulating enzyme activity .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating effective inhibition of tumor growth .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound accelerated apoptosis in cancer cells, suggesting that it may induce programmed cell death pathways .
Antimicrobial Activity
The compound has also shown promising results against bacterial strains:
- Antibacterial Efficacy : Various derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Notably, it demonstrated significant activity against Escherichia coli and Pseudomonas aeruginosa, with some compounds exhibiting activity comparable to standard antibiotics like gentamicin .
- Antifungal Properties : The compound's derivatives were evaluated for antifungal activity against Candida albicans and Aspergillus niger, showing moderate to high effectiveness in inhibiting fungal growth .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate:hexane 1:3).
Basic: How can NMR spectroscopy confirm the structure of this compound?
Answer:
¹H NMR (500 MHz, DMSO-d₆) reveals:
- Aromatic protons : Doublets at δ 7.20–8.10 ppm (J = 8.5 Hz) for the benzimidazole core and fluorophenyl group .
- NH proton : Broad singlet at δ 12.5–13.0 ppm (exchangeable with D₂O).
¹³C NMR confirms the fluorophenyl substitution via coupling with ¹⁹F (JC-F ≈ 245 Hz) at δ 162 ppm (C-F) .
Basic: What are the solubility and stability considerations for this compound in various solvents?
Answer:
| Solvent | Solubility (mg/mL, 25°C) | Stability (pH 7.4, 25°C) |
|---|---|---|
| DMSO | >50 | Stable for 48 hours |
| Ethanol | 15–20 | Degrades >10% in 24 hours |
| Water | <0.1 | Hydrolyzes rapidly |
Recommendations : Store in anhydrous DMSO at –20°C under inert gas .
Advanced: How does X-ray crystallography elucidate the molecular packing and hydrogen-bonding interactions in derivatives?
Answer:
X-ray diffraction (SHELX/ORTEP-III) of 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole reveals:
- Crystal system : Monoclinic (P21/n) with Z = 4 .
- Unit cell parameters :
- a = 8.7527 Å, b = 10.1342 Å, c = 17.0211 Å
- β = 104.187°, V = 1463.75 ų .
- Packing : Stabilized by C–H···F (2.89 Å) and π-π stacking (3.48 Å interplanar distance) .
Methodological Note : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL-97 .
Advanced: What methodologies analyze the sorption-desorption behavior in soil?
Answer:
- Batch equilibrium : Shake 0.1 g soil with 10 mL compound solution (1–100 ppm) for 24 hours. Centrifuge and quantify via HPLC (C18 column, 254 nm) .
- Freundlich isotherm : Fit data to log S = log Kf + (1/n) log Cₑ, where Kf = 1.2–3.8 L/kg (clay soils) .
- Desorption hysteresis : Higher in organic-rich soils (hysteresis index = 0.4–0.7) due to hydrophobic interactions .
Advanced: How to resolve discrepancies in spectroscopic data (FTIR vs. terahertz)?
Answer:
- FTIR : Detects C–F stretch at 1220 cm⁻¹ and N–H bend at 1580 cm⁻¹ .
- Terahertz spectroscopy : Identifies low-frequency lattice vibrations (0.5–3 THz) sensitive to crystallinity .
Resolution : Cross-validate with XRD to confirm polymorphism or hydration state differences .
Advanced: What approaches study its potential as a radical scavenger or UV-protective agent?
Answer:
- DPPH assay : Incubate 0.1 mM compound with 0.1 mM DPPH in ethanol. Measure absorbance at 517 nm; IC₅₀ ≈ 25 μM .
- UV-Vis spectroscopy : Monitor photostability under UVB (280–320 nm) for 6 hours; degradation <5% .
Mechanistic Insight : Hydroxyl substituents on phenyl rings enhance radical quenching via H-atom transfer .
Advanced: How do computational methods complement crystallographic data in understanding supramolecular architecture?
Answer:
- DFT calculations (Gaussian 09) : Optimize geometry at B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths (<0.02 Å deviation) .
- Hirshfeld surface analysis (CrystalExplorer) : Quantify intermolecular interactions (e.g., 12% H···F contacts in FPPBI) .
Application : Predict solubility parameters (Hansen) and co-crystal formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
